molecular formula C9H7N5 B6635476 6-(2H-tetrazol-5-yl)-1H-indole

6-(2H-tetrazol-5-yl)-1H-indole

Cat. No. B6635476
M. Wt: 185.19 g/mol
InChI Key: AKMPLMDUVTZAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2H-tetrazol-5-yl)-1H-indole, also known as TAK-242, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in treating various diseases.

Mechanism of Action

6-(2H-tetrazol-5-yl)-1H-indole works by inhibiting the TLR4 signaling pathway. TLR4 is a receptor that is involved in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). When TLR4 is activated, it triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. 6-(2H-tetrazol-5-yl)-1H-indole binds to a specific site on TLR4 and prevents its activation, thereby inhibiting the downstream signaling cascade.
Biochemical and Physiological Effects:
6-(2H-tetrazol-5-yl)-1H-indole has been shown to have anti-inflammatory effects in various animal models of disease. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the infiltration of immune cells into tissues. 6-(2H-tetrazol-5-yl)-1H-indole has been studied for its potential use in treating various diseases, including sepsis, inflammatory bowel disease, and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of 6-(2H-tetrazol-5-yl)-1H-indole is its specificity for the TLR4 signaling pathway. This allows for targeted inhibition of inflammation without affecting other immune pathways. However, one limitation of 6-(2H-tetrazol-5-yl)-1H-indole is its relatively low potency. Higher concentrations of the compound may be required to achieve therapeutic effects, which could lead to off-target effects and toxicity.

Future Directions

There are several potential future directions for research on 6-(2H-tetrazol-5-yl)-1H-indole. One area of interest is its potential use in combination with other anti-inflammatory agents. Another area of interest is the development of more potent analogs of 6-(2H-tetrazol-5-yl)-1H-indole. Additionally, further research is needed to fully understand the mechanisms of action of 6-(2H-tetrazol-5-yl)-1H-indole and its potential use in treating various diseases.

Synthesis Methods

The synthesis of 6-(2H-tetrazol-5-yl)-1H-indole involves a multi-step process that includes the reaction of 5-nitroindole with sodium azide to form 5-azidoindole. The 5-azidoindole is then reacted with triphenylphosphine and diethyl azodicarboxylate to form the key intermediate, 5-(diazomethyl)indole. The final step involves the reaction of the diazomethylindole with sodium azide to form 6-(2H-tetrazol-5-yl)-1H-indole.

Scientific Research Applications

6-(2H-tetrazol-5-yl)-1H-indole has been extensively studied for its anti-inflammatory properties and its potential use in treating various diseases. It has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in the immune response and inflammation. This inhibition has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.

properties

IUPAC Name

6-(2H-tetrazol-5-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c1-2-7(9-11-13-14-12-9)5-8-6(1)3-4-10-8/h1-5,10H,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMPLMDUVTZAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2H-tetrazol-5-yl)-1H-indole

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